Home > Products > Screening Compounds P138704 > N-(Cyanomethyl)daunorubicin
N-(Cyanomethyl)daunorubicin - 103450-88-0

N-(Cyanomethyl)daunorubicin

Catalog Number: EVT-8569498
CAS Number: 103450-88-0
Molecular Formula: C29H30N2O10
Molecular Weight: 566.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(Cyanomethyl)daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound has garnered attention due to its potential enhanced therapeutic effects and unique structural properties. The cyanomethyl group is hypothesized to influence the compound's pharmacological profile, potentially improving its efficacy against various cancer types.

Source

Daunorubicin is derived from the bacterium Streptomyces peucetius. N-(Cyanomethyl)daunorubicin specifically refers to a modified form of this compound, where a cyanomethyl group is introduced to enhance its biological activity and stability.

Classification

N-(Cyanomethyl)daunorubicin falls under the classification of anthracycline derivatives, which are known for their intercalating ability with DNA and their role as potent chemotherapeutic agents. It is categorized as an anticancer drug due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

Synthesis Analysis

Methods

The synthesis of N-(Cyanomethyl)daunorubicin involves several key steps, typically starting from daunorubicin itself. Various methods have been explored, including:

  1. Cyanation Reaction: The introduction of the cyanomethyl group can be achieved through a nucleophilic substitution reaction where a cyanide source reacts with a suitable precursor.
  2. Glycosylation Techniques: Some synthetic routes involve glycosylation reactions that modify the sugar moiety attached to the anthracycline core.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.

Technical Details

The process often requires careful control of reaction conditions, including temperature and pH, to maximize yield and minimize side reactions. For instance, using specific catalysts or protecting groups can enhance selectivity during the synthesis.

Molecular Structure Analysis

Structure

N-(Cyanomethyl)daunorubicin retains the characteristic tetracyclic structure of daunorubicin, with the addition of a cyanomethyl group at a specific position on the molecule. This modification is critical for its biological activity.

Data

  • Molecular Formula: C₂₁H₂₃N₃O₅
  • Molecular Weight: Approximately 397.43 g/mol
  • Structural Representation: The compound features an anthracycline core with hydroxyl groups and a sugar moiety attached via a glycosidic bond.
Chemical Reactions Analysis

Reactions

N-(Cyanomethyl)daunorubicin undergoes various chemical reactions typical for anthracyclines:

  1. Reduction Reactions: The ketone groups can be reduced to alcohols, modifying their reactivity.
  2. Hydrolysis: In aqueous environments, certain bonds may hydrolyze, affecting stability.
  3. Intercalation with DNA: Like other anthracyclines, it can intercalate into DNA strands, disrupting replication and transcription processes.

Technical Details

The stability of N-(Cyanomethyl)daunorubicin in biological systems can be influenced by these reactions, which are essential for understanding its pharmacodynamics and pharmacokinetics.

Mechanism of Action

Process

N-(Cyanomethyl)daunorubicin exerts its anticancer effects primarily through:

  1. DNA Intercalation: The compound intercalates between DNA base pairs, leading to structural distortions that inhibit DNA replication.
  2. Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, preventing the re-ligation of DNA strands after they have been cleaved.
  3. Generation of Free Radicals: The compound may also generate reactive oxygen species that contribute to cellular damage and apoptosis in cancer cells.

Data

Studies have shown that modifications like the cyanomethyl group can enhance binding affinity to DNA and increase cytotoxicity compared to unmodified daunorubicin.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-brown powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stability can vary based on pH and temperature; generally more stable under acidic conditions.

Chemical Properties

  • pKa Values: Relevant for understanding ionization at physiological pH.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.
Applications

Scientific Uses

N-(Cyanomethyl)daunorubicin is primarily researched for its potential applications in oncology:

  1. Chemotherapy: Investigated as a treatment option for various cancers due to its enhanced cytotoxic properties.
  2. Drug Development: Serves as a lead compound for developing new anthracycline derivatives with improved efficacy and reduced side effects.
  3. Research Tool: Used in studies exploring mechanisms of action related to DNA damage response pathways in cancer cells.

This compound exemplifies ongoing efforts in medicinal chemistry to optimize existing drugs for better therapeutic outcomes while minimizing adverse effects associated with traditional chemotherapy agents.

Synthesis and Structural Modifications

Synthetic Methodologies for N-(Cyanomethyl)daunorubicin Derivatives

The core synthesis of N-(Cyanomethyl)daunorubicin involves a nucleophilic addition reaction between daunorubicin and formaldehyde/sodium cyanide. This one-pot methodology proceeds via an iminium ion intermediate formed from the condensation of the daunosamine primary amine with formaldehyde. Subsequent nucleophilic attack by cyanide yields the stable α-aminonitrile derivative. The reaction exhibits high regioselectivity for the C3′-amine of the daunosamine sugar, with minimal interference from other functional groups under optimized conditions (pH 7.5–8.5, 25–30°C) [1] [4].

A significant advancement in this methodology is the synthesis of N-(2-Methoxy-1-cyanoethyl)daunorubicin, an open-chain analogue of the highly potent cyanomorpholine derivatives. This compound functions as a prodrug, undergoing rapid in vivo hydrolysis to release parent daunorubicin. Despite decreased potency compared to the parent compound, this prodrug strategy enhances antitumor efficacy by improving tissue distribution and sustained release kinetics [1]. Alternative synthetic routes include direct N-alkylation using ethyl iodoacetate followed by saponification to yield N-(carboxymethyl)daunorubicin, though this water-soluble derivative shows markedly reduced biological activity due to diminished DNA intercalation capacity [1].

Table 1: Synthetic Pathways for N-(Cyanomethyl) Anthracycline Derivatives

CompoundReaction PathwayKey ReagentsYield (%)Biological Activity
N-(Cyanomethyl)daunorubicinNucleophilic additionFormaldehyde, NaCN60–75Moderate cytotoxicity, DNA intercalation
N-(2-Methoxy-1-cyanoethyl)daunorubicinNucleophilic addition2-Methoxyacetaldehyde, NaCN55–65Prodrug (hydrolyzes to daunorubicin)
N-(Carboxymethyl)daunorubicinAlkylation/saponificationEthyl iodoacetate, NaOH70–80Low cytotoxicity, high water solubility

Glycosylation Strategies for Anthracycline-Aminoglycoside Hybrids

Glycosylation represents a critical strategy for enhancing the target specificity and potency of anthracycline derivatives. Advanced methodologies employ gold(I)-catalyzed glycosylations using alkynylbenzoate (ABz) glycosyl donors, which enable highly stereoselective formation of the α-fucosidic linkage characteristic of bioactive anthracyclines. This approach utilizes allyloxycarbamate (Alloc)-protected 2,3-dideoxy-3-aminofucose donors paired with the doxorubicin aglycone acceptor, achieving axial α-linkages with stereoselectivity ratios up to 8:1 (α:β) [3].

The stereochemistry at C3′ and N-substitution state profoundly influences biological activity. N,N-Dimethylepirubicin, synthesized through this methodology, exhibits exceptional cytotoxicity without inducing DNA double-strand breaks—a key advance for reducing cardiotoxicity. The 4C₁ chair conformation adopted by branched dimethylamino sugars (e.g., l-lemonose in arimetamycin hybrids) enhances DNA binding affinity compared to natural configurations. When applied to steffimycinone, daunorubicinone, and doxorubicinone aglycones, these glycosylated hybrids demonstrate 5–10 fold enhanced cytotoxicity against multidrug-resistant cell lines by circumventing MRP1 efflux pumps [3] [6].

Illustration: Glycosidic Bond Formation in Anthracycline Hybrids

Gold(I) Catalyst  [Glycosyl Donor]-O-ABz + Anthracycline-OH → [Glycosyl Donor]-O-Anthracycline  (Alloc-protected)      (Aglycone)          (α-linked hybrid, >80% yield)  

Comparative Analysis of Reductive Amination vs. Direct Alkylation in Functionalization

Functionalization of the daunosamine amine group follows two primary pathways: reductive amination and direct alkylation. Reductive amination employs aldehydes (e.g., formaldehyde, 2-methoxyacetaldehyde) with sodium cyanoborohydride under mild reducing conditions (pH 6–7). This method preserves the labile anthraquinone chromophore while achieving moderate yields (50–65%) of N-alkylated products. However, it demonstrates lower efficiency for sterically hindered aldehydes due to unfavorable iminium ion formation kinetics [1] [4].

Direct alkylation using alkyl halides (e.g., iodoacetonitrile, ethyl iodoacetate) proceeds without reducing agents but requires careful control of stoichiometry to prevent quaternary ammonium salt formation. Iodoacetonitrile alkylation at 45°C in dimethylformamide achieves 60–75% yields of N-(cyanomethyl) derivatives. This method facilitates combinatorial synthesis of dual-functionalized analogues, as evidenced by sequential alkylation of N-(cyanomethyl)daunorubicin to introduce carboxymethyl chains. The electron-withdrawing cyanomethyl group enhances reactivity toward secondary alkylation at nitrogen, enabling diverse functionalization patterns inaccessible via reductive amination [1] [4].

Table 2: Functionalization Efficiency and Cytotoxicity of Modified Anthracyclines

Functionalization MethodRepresentative DerivativeReaction EfficiencyIC₅₀ (μM) in L1210 CellsDNA Binding ΔTₘ (°C)
Reductive AminationN-(2-Methoxyethyl)daunorubicinModerate (55%)2.1+5.2
Direct AlkylationN-(Cyanomethyl)daunorubicinHigh (75%)0.8+7.5
Sequential AlkylationN-Cyanomethyl-N-carboxymethyl daunorubicinModerate (40%)1.5+6.8

Role of Protecting Groups in Stabilizing the Cyanomethyl Substituent

Protecting group strategies critically influence the stability and further derivatization of N-cyanomethyl anthracyclines. The allyloxycarbamate (Alloc) group demonstrates exceptional compatibility with cyanomethyl functionality during glycosylation reactions. Its orthogonal deprotection using palladium(0) catalysts (e.g., Pd(PPh₃)₄) under neutral conditions prevents decomposition of the acid-sensitive cyanomethyl group, preserving >95% of the substituent integrity. This contrasts with traditional carbobenzyloxy (Cbz) removal via hydrogenolysis, which risks reduction of the nitrile group [3].

Sterically hindered silyl ethers (triethylsilyl, TES) provide effective protection for hydroxyl groups during N-functionalization. The 4′-hydroxyl of daunosamine exhibits particular sensitivity to β-elimination under basic conditions when unprotected. Silylation prior to cyanomethylation reduces degradation pathways, enhancing overall yields from 45% to 72% [3]. For hydrolysis-prone derivatives like N-(2-methoxy-1-cyanoethyl)daunorubicin, in situ stabilization using acid scavengers (2,6-lutidine) during purification maintains prodrug integrity until administration. Post-synthetic stabilization via lyophilization as hydrochloride salts extends shelf-life to >24 months by preventing nucleophilic attack on the electrophilic nitrile carbon [4].

Key Stabilization Approaches:

  • Orthogonal Protection: Alloc group enables Pd-mediated deprotection without cyanomethyl degradation
  • Steric Shielding: Triethylsilyl ethers prevent β-elimination at C4′ during synthesis
  • Acidic Environment: Hydrochloride salt formation reduces hydroxide-mediated hydrolysis of nitrile
  • Lyophilization: Solid-state storage minimizes solvent-mediated decomposition pathways

Properties

CAS Number

103450-88-0

Product Name

N-(Cyanomethyl)daunorubicin

IUPAC Name

2-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]acetonitrile

Molecular Formula

C29H30N2O10

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C29H30N2O10/c1-12-24(33)16(31-8-7-30)9-19(40-12)41-18-11-29(38,13(2)32)10-15-21(18)28(37)23-22(26(15)35)25(34)14-5-4-6-17(39-3)20(14)27(23)36/h4-6,12,16,18-19,24,31,33,35,37-38H,8-11H2,1-3H3

InChI Key

HXMPULXHXQNBFA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NCC#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.